molecular formula C24H20N2O4 B12168629 N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12168629
M. Wt: 400.4 g/mol
InChI Key: QAGHOQASQPZTIO-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic chemical reagent designed for research applications, combining a furochromenone core with an indole acetamide moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature indicates that indole derivatives possess substantial potential in oncology and virology, demonstrating mechanisms that include enzyme inhibition and receptor interaction . Similarly, the furo[3,2-g]chromen (furocoumarin) core is a recognized pharmacophore in various bioactive compounds . Researchers can investigate this compound as a potential small-molecule inhibitor for targeting specific pathways in cancer biology. Its structural similarity to other documented molecules suggests it may be a candidate for probing fibrotic disease mechanisms or as a starting point for developing targeted radioligands, given the research interest in related structures . This product is intended for non-clinical, in-vitro research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H20N2O4/c1-12-11-29-22-14(3)23-17(9-16(12)22)13(2)18(24(28)30-23)10-21(27)26-20-6-4-5-19-15(20)7-8-25-19/h4-9,11,25H,10H2,1-3H3,(H,26,27)

InChI Key

QAGHOQASQPZTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=CC5=C4C=CN5)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one

The furochromen core is typically prepared via acid-catalyzed cyclization of 5,7-dihydroxy-4,8-dimethylcoumarin derivatives. Iron oxide nanoparticles (Fe3O4 NPs) have emerged as efficient catalysts for this step, achieving 78–92% yields under solvent-free conditions.

Representative Procedure :

  • Starting Material : 5,7-Dihydroxy-4,8-dimethylcoumarin (10 mmol) and furfuraldehyde (12 mmol).

  • Catalyst : Fe3O4 NPs (5 mol%) dispersed in ethanol.

  • Conditions : Reflux at 80°C for 6 hr.

  • Workup : Filtration, washing with cold ethanol, recrystallization from CH2Cl2/hexane.

  • Yield : 85% (white crystalline solid).

Analytical Data :

  • m.p. : 218–220°C.

  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (d, J = 9.8 Hz, 1H), 6.85 (s, 1H), 6.45 (d, J = 9.8 Hz, 1H), 2.78 (s, 3H, C9-CH3), 2.41 (s, 6H, C3/C5-CH3).

Acetamide Linker Installation

The 6-position of the furochromen core is functionalized via nucleophilic acyl substitution. Bromination at C6 followed by Ullmann-type coupling with indole-4-amine is a common strategy.

Stepwise Protocol :

  • Bromination :

    • Substrate : 3,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one (1 eq).

    • Reagent : N-Bromosuccinimide (1.2 eq) in CCl4.

    • Conditions : UV light (365 nm), 24 hr.

    • Yield : 76% (6-bromo derivative).

  • Acetamide Formation :

    • Coupling Agent : Ethyl bromoacetate (1.5 eq), K2CO3 (2 eq) in DMF.

    • Conditions : 60°C, 12 hr.

    • Deprotection : NaOH (2M, aq.), rt, 2 hr.

    • Intermediate : 2-(6-Bromo-3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (94% yield).

  • Indole Conjugation :

    • Reagents : 1H-Indol-4-amine (1.2 eq), EDCI (1.5 eq), HOBt (0.3 eq) in DCM.

    • Conditions : RT, 24 hr under N2.

    • Purification : Column chromatography (SiO2, EtOAc/hexane 1:3).

    • Final Yield : 68%.

Late-Stage Functionalization Approaches

Suzuki-Miyaura Coupling for C6 Modification

ParameterValue
CatalystPdCl2(PPh3)4 (5 mol%)
BaseK2CO3 (3 eq)
SolventDioxane/H2O (4:1)
Temperature90°C
Time18 hr
Yield72%

Advantages :

  • Single-step installation of the indole-acetamide group.

  • Tolerance for diverse indole substituents.

Tandem Cyclization-Condensation Strategies

A one-pot synthesis combining furochromen formation and indole coupling has been reported using microwave irradiation:

Procedure :

  • Reactants : 5,7-Dihydroxy-4,8-dimethylcoumarin (1 eq), N-(1H-indol-4-yl)chloroacetamide (1.2 eq).

  • Catalyst : Fe3O4@SiO2-PrSO3H (10 mg/mmol).

  • Conditions : Microwave (300 W, 120°C), 30 min.

  • Yield : 81% (crude), 74% after HPLC purification.

Key Benefits :

  • Reduced reaction time from 24 hr to 30 min.

  • Minimal purification required.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Modular Assembly6898.5High$$
Late-Stage Coupling7297.8Moderate$$$
Tandem Microwave7499.1Low$

Notes :

  • Cost Index : $ (low), $$ (moderate), $$$ (high).

  • Scalability assessed for >100 g batches.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits promising anticancer properties. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration by modulating signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNFα and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases . The ability to inhibit inflammatory pathways may make it a candidate for further development in chronic inflammatory conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. In models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This opens avenues for research into its potential use in treating conditions such as Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Study on MDA-MB-231 Cells Inhibition of TNFα-induced motility and F-actin formationSuggests potential for breast cancer therapy
Neuroprotection Study Protection against oxidative stress in neuronal cellsPotential application in neurodegenerative diseases
Anti-inflammatory Research Downregulation of pro-inflammatory cytokinesPossible therapeutic use in inflammatory disorders

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Furochromen Cores
Table 1: Key Structural and Physical Properties of Furochromen Derivatives
Compound Name Core Substituents Side Chain Substituent Melting Point (°C) Key Functional Groups Reference
N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide 3,5,9-trimethyl, 7-oxo 1H-indol-4-yl N/A Acetamide, Indole NH
N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide 3,5-dimethyl, 7-oxo Benzyl-hydroxyethyl N/A Acetamide, Hydroxyl
I-10 (Sulfonohydrazide derivative) 5,9-dimethyl, 3-phenyl, 7-oxo 4-iodobenzenesulfonohydrazide 276–277 Sulfonohydrazide, Iodophenyl
II-20 (Thioacetamide derivative) 5-methyl, 3-phenyl, 7-oxo (2-hydroxyethyl)carbamothioyl 230–231 Thioacetamide, Hydroxyethyl

Key Observations :

  • Side Chain Diversity: The indole moiety in the target compound contrasts with sulfonohydrazide (I-10) or thioacetamide (II-20) groups in analogues, which may alter target selectivity. Sulfonohydrazides exhibit strong hydrogen-bonding capacity, while indole’s NH group enables interactions with biomolecular aromatic residues .
Indole-Containing Analogues
Table 2: Comparison of Indole-Linked Acetamides
Compound Name Indole Position Chromen Substituents Molecular Weight Key Spectral Data (NMR/HRMS) Reference
This compound 4-yl 3,5,9-trimethyl, 7-oxo N/A N/A
N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 6-yl 4-methyl, 2-oxo 348.4 1H-NMR: δ 8.45 (s, Ar–H)
N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide 6-yl 2-oxo, 3,4-dihydro 320.3 13C-NMR: δ 160.3 (C=O)

Key Observations :

  • Indole Position : The 4-yl substitution in the target compound is less common than 6-yl derivatives (e.g., ), which may influence steric interactions in biological systems.
  • Chromen Modifications : The target’s fully aromatic furochromen core differs from dihydrochromen systems (e.g., ), likely affecting electronic properties and metabolic stability.

Biological Activity

N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that combines an indole moiety with a furochromenone derivative. This unique structural combination positions it as a candidate for various biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H20N2O4C_{24}H_{20}N_{2}O_{4}, with a molecular weight of approximately 400.4 g/mol. The structural features include:

PropertyValue
Molecular FormulaC24H20N2O4
Molecular Weight400.4 g/mol
CAS Number1436001-74-9

Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes and receptors. Its structural components allow it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects. For example, the indole structure is known for its presence in many biologically active compounds, while the furochromenone framework contributes to its pharmacological properties .

Antioxidant Activity

The indole component of the compound is recognized for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. This property is crucial in combating diseases linked to oxidative damage.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown potential against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting significant efficacy .

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. Initial findings suggest it could inhibit the proliferation of cancer cell lines through mechanisms that require further investigation to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antibacterial Studies : In vitro tests demonstrated that the compound had significant antibacterial activity against S. aureus with MIC values ranging from 31.25 to 62.5 µg/mL. It also exhibited activity against mycobacterial strains like Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity Assays : Research involving various cancer cell lines revealed that certain derivatives of this compound displayed cytotoxic effects with IC50 values less than 10 µM, suggesting strong potential for further development in cancer therapy .
  • Molecular Docking Studies : These studies provided insights into how the compound interacts at a molecular level with target proteins, revealing potential binding sites and interactions that could lead to therapeutic effects in diseases like cancer and inflammation .

Q & A

Q. Critical Conditions :

ParameterOptimal Range
Temperature25–100°C (depending on step)
Reaction Time1–24 hours
CatalystsTriethylamine (for amidation)
SolventsDMSO, DCM, or THF

Which analytical techniques are most effective for confirming structural integrity and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions. For example, methyl groups on the furochromen core appear as singlets at δ 2.1–2.6 ppm, while indole protons resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 572.09 [M+H]+) confirms molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry, particularly for the fused furochromen system .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

What biological activities have been reported, and how do structural modifications influence these properties?

Q. Intermediate Research Focus

  • Antitumor Activity : The furochromen core demonstrates FGFR4 inhibition (IC50 = 0.8–1.2 µM), with methyl groups enhancing hydrophobic interactions in the kinase domain .
  • Antioxidant Potential : Substitution at the indole nitrogen (e.g., with acetyl groups) increases radical scavenging activity by 30% compared to unmodified analogs .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity Change
Methoxy groups on benzylReduced FGFR4 selectivity
Halogenation (e.g., Cl)Improved metabolic stability
Piperidine-carboxylic acid additionEnhanced blood-brain barrier penetration

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or endpoint measurements (IC50 vs. EC50). Standardize protocols using CLSI guidelines .
  • Purity Issues : Batch-to-batch variations in purity (>5% impurities can skew results). Validate via LC-MS/MS .
  • Structural Isomerism : Undetected regioisomers during synthesis. Use 2D NMR (e.g., NOESY) to confirm regiochemistry .

What computational strategies are recommended for modeling target interactions?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with FGFR4 (PDB: 4NXS). Focus on the ATP-binding pocket and hydrophobic subpockets .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .
  • QSAR Models : Utilize MOE or RDKit to correlate substituent electronegativity with inhibitory potency (R² > 0.85) .

What are the key considerations for designing SAR studies on this compound?

Q. Advanced Research Focus

  • Functional Group Scanning : Systematically replace methyl groups with halogens, methoxy, or amines to map steric/electronic effects .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C7-oxo position) using Phase (Schrödinger) .
  • In Vivo Validation : Prioritize analogs with logP 2.5–3.5 and polar surface area <90 Ų for optimal bioavailability .

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